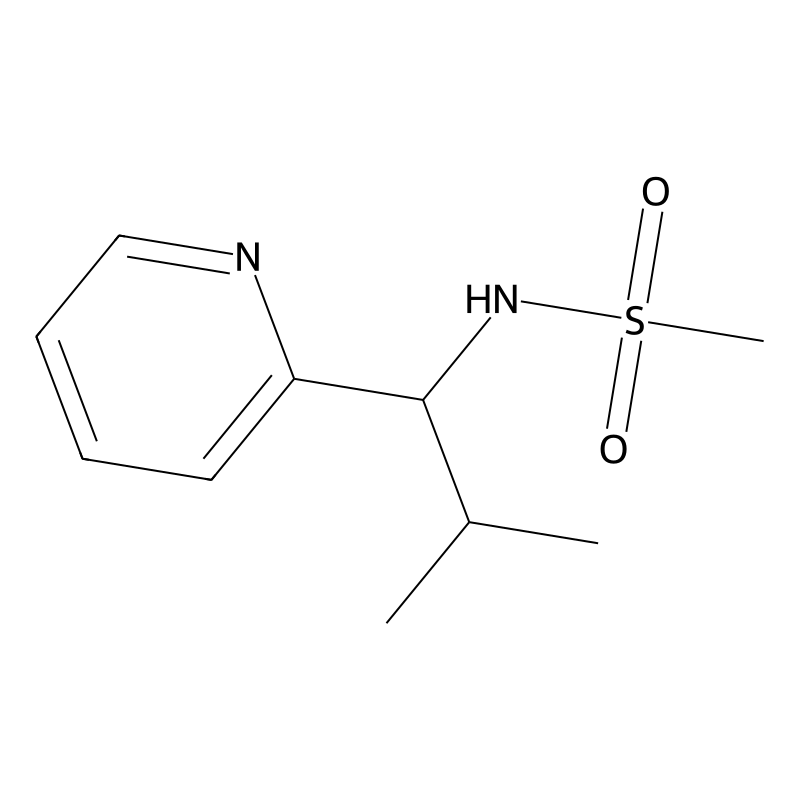N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide
Catalog No.
S7879566
CAS No.
M.F
C10H16N2O2S
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide
IUPAC Name
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide
Molecular Formula
C10H16N2O2S
Molecular Weight
228.31 g/mol
InChI
InChI=1S/C10H16N2O2S/c1-8(2)10(12-15(3,13)14)9-6-4-5-7-11-9/h4-8,10,12H,1-3H3
InChI Key
ZQORLHWSAZRDKU-UHFFFAOYSA-N
SMILES
CC(C)C(C1=CC=CC=N1)NS(=O)(=O)C
Canonical SMILES
CC(C)C(C1=CC=CC=N1)NS(=O)(=O)C
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide is a white, crystalline powder that belongs to the class of sulfonamide compounds. It is also known as MP-2 or 2-[2-(methyl-pyridin-2-ylamino)-ethylsulfanyl]-N-(methylsulfonyl)acetamide. This compound has a molecular formula of C13H18N2O3S2 and a molecular weight of 330.42 g/mol. It is soluble in water, DMSO, and ethanol.
The physical and chemical properties of N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide provide insight into its behavior and potential uses. It has a melting point of 130-133°C, a density of 1.39 g/mL, and a boiling point of 491.5 °C at 760 mmHg. In terms of its chemical properties, it is stable under standard conditions and can be stored at room temperature. It is susceptible to oxidation and may react with acids to release toxic gases.
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide can be synthesized through a multistep process from readily available starting materials. The synthesis involves the reaction of 2-(methyl-pyridin-2-ylamino)ethanethiol with methylsulfonyl chloride to form N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide. The compound can be characterized through various methods such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
are crucial for the detection and quantification of N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide. Some of the commonly used methods include high-performance liquid chromatography, gas chromatography-mass spectrometry, and liquid chromatography- mass spectrometry. These methods can provide information about the purity, composition, and stability of the compound.
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide has been shown to exhibit various biological properties such as anticancer, antifungal, and anti-inflammatory activities. It has been demonstrated to inhibit the proliferation of cancer cells through the induction of apoptosis. Additionally, it has been found to inhibit the growth of certain fungi. The compound's anti-inflammatory activity is attributed to its ability to suppress the production of inflammatory cytokines.
The toxicity and safety of N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide are critical considerations in scientific experiments. The compound has been shown to be relatively non-toxic, with no significant adverse effects observed in animal studies. However, caution should be exercised when handling the compound due to its potential to react with acids and release toxic gases.
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide has found numerous applications in scientific experiments. Its anticancer activity makes it a promising lead compound for the development of new cancer drugs. It also has potential as an antifungal agent and as an anti-inflammatory agent. The compound has been used to inhibit the growth of certain bacteria and to reduce the symptoms of inflammation.
The current state of research on N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide is focused on its various applications in biological research and drug development. Researchers are investigating its potential as an anticancer, antifungal, and anti-inflammatory agent. Additionally, there is interest in exploring its potential as an antibacterial agent and in optimizing its pharmacological properties.
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide has potential implications in various fields of research and industry. It could be used in the development of new cancer treatments, antifungal agents, and anti-inflammatory drugs. It also has potential applications in the field of agriculture as a fungicide. The compound's stability and non-toxicity make it an attractive option for various industrial applications.
Despite its promising properties, N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide has some limitations and challenges that need to be addressed. One of the limitations is its poor solubility in water, which may impact its pharmacological activity. Additionally, more research is needed to optimize its pharmacodynamic and pharmacokinetic properties to improve its efficacy and safety. Some of the future directions for research include exploring its potential as a therapeutic agent for other diseases, investigating its mechanism of action, and developing more efficient synthesis methods.
In conclusion, N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide is an organic compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, and current state of research have been discussed in this paper. While the compound shows promise, more research is needed to optimize its properties and better understand its mechanism of action.
In conclusion, N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide is an organic compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, and current state of research have been discussed in this paper. While the compound shows promise, more research is needed to optimize its properties and better understand its mechanism of action.
XLogP3
1.2
Hydrogen Bond Acceptor Count
4
Hydrogen Bond Donor Count
1
Exact Mass
228.09324893 g/mol
Monoisotopic Mass
228.09324893 g/mol
Heavy Atom Count
15
Dates
Modify: 2024-01-05
Explore Compound Types
Get ideal chemicals from 750K+ compounds








